molecular formula C13H25NO4 B2739722 Diethyl 3,3'-(propylazanediyl)dipropionate CAS No. 3619-65-6

Diethyl 3,3'-(propylazanediyl)dipropionate

Cat. No.: B2739722
CAS No.: 3619-65-6
M. Wt: 259.346
InChI Key: JDRNVMDHXGEKPR-UHFFFAOYSA-N
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Description

Diethyl 3,3'-(propylazanediyl)dipropionate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,3'-(propylazanediyl)dipropionate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction can be represented as follows:

[ \text{R-COOH} + \text{R’-OH} \rightarrow \text{R-COOR’} + \text{H}_2\text{O} ]

In this case, the carboxylic acid is 3-ethoxy-3-oxopropanoic acid, and the alcohol is propylamine. The reaction is carried out under reflux conditions with a suitable acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3'-(propylazanediyl)dipropionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Diethyl 3,3'-(propylazanediyl)dipropionate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the manufacture of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Diethyl 3,3'-(propylazanediyl)dipropionate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(3-ethoxy-3-oxopropyl)(methyl)amino]propanoate
  • Ethyl 3-[(3-ethoxy-3-oxopropyl)(ethyl)amino]propanoate
  • Ethyl 3-[(3-ethoxy-3-oxopropyl)(isopropyl)amino]propanoate

Uniqueness

Diethyl 3,3'-(propylazanediyl)dipropionate is unique due to its specific ester and amino group configuration, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 3-[(3-ethoxy-3-oxopropyl)-propylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-4-9-14(10-7-12(15)17-5-2)11-8-13(16)18-6-3/h4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRNVMDHXGEKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC(=O)OCC)CCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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